molecular formula C24H31NO3 B3957461 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

Cat. No.: B3957461
M. Wt: 381.5 g/mol
InChI Key: UBOFZTDXJXPUGB-UHFFFAOYSA-N
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Description

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with butoxy and methoxy groups, as well as a phenylcyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzamide core: This can be achieved by reacting 4-butoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the phenylcyclopentylmethyl group: This step involves the alkylation of the benzamide with a phenylcyclopentylmethyl halide under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Products include 4-butoxy-3-methoxybenzoic acid or 4-butoxy-3-methoxybenzaldehyde.

    Reduction: The major product is 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]aniline.

    Substitution: Products depend on the specific substitution reaction, such as 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]-2-nitrobenzamide for nitration.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-3-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
  • 4-butoxy-3-methoxy-N-(1-phenylcyclohexyl)methylbenzamide

Uniqueness

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is unique due to the specific combination of functional groups and the phenylcyclopentylmethyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-3-4-16-28-21-13-12-19(17-22(21)27-2)23(26)25-18-24(14-8-9-15-24)20-10-6-5-7-11-20/h5-7,10-13,17H,3-4,8-9,14-16,18H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFZTDXJXPUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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